REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[C:12]([F:15])([F:14])[F:13])[NH:8][CH2:7][CH2:6]2.I[Si](C)(C)C.CO>C(Cl)(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[C:12]([F:15])([F:13])[F:14])[NH:8][CH2:7][CH2:6]2
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Name
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|
Quantity
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7.5 g
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Type
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reactant
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Smiles
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COC=1C=C2CCNC2=CC1C(F)(F)F
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Name
|
|
Quantity
|
12.5 mL
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Type
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reactant
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Smiles
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I[Si](C)(C)C
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Name
|
|
Quantity
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70 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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CO
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Type
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CUSTOM
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Details
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with stirring to the cooled mixture, and solvent
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 65 h
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Duration
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65 h
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Type
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CUSTOM
|
Details
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was then removed in vacuo
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Type
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ADDITION
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Details
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The residue was treated with saturated sodium bicarbonate solution and water until basic, and
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Type
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EXTRACTION
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Details
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then extracted with dichloromethane/methanol
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Type
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EXTRACTION
|
Details
|
The organic extract
|
Type
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WASH
|
Details
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was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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EXTRACTION
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Details
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The residue was extracted with ether in a Soxhlet apparatus, and concentration of the resultant solution
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Name
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|
Type
|
product
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Smiles
|
OC=1C=C2CCNC2=CC1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |